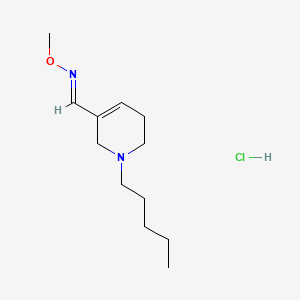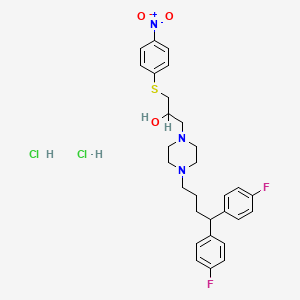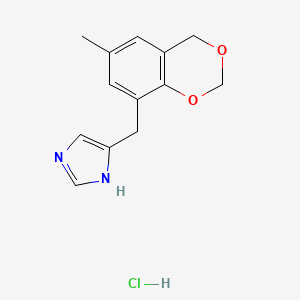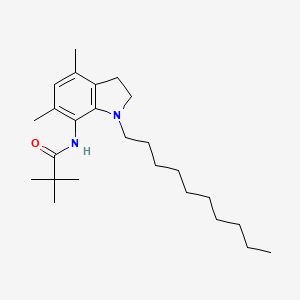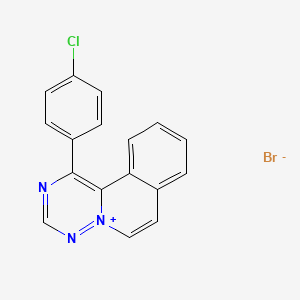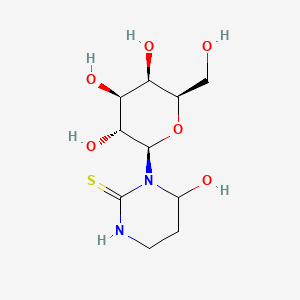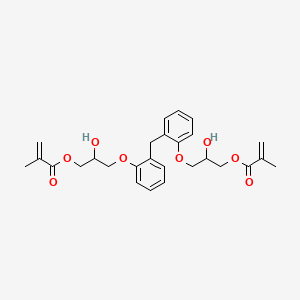
2-Chloro-8-fluoro-4-(4-methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin bis(maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-fluoro-4-(4-methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin bis(maleate) is a synthetic organic compound that belongs to the class of thienobenzothiepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoro-4-(4-methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin bis(maleate) typically involves multi-step organic reactions. The process may start with the preparation of the thienobenzothiepin core, followed by the introduction of the chloro and fluoro substituents. The final step often involves the addition of the 4-methylpiperazino group and the formation of the bis(maleate) salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienobenzothiepin ring.
Reduction: Reduction reactions could target the chloro and fluoro substituents, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-8-fluoro-4-(4-methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin bis(maleate) can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-8-fluoro-4-(4-methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin bis(maleate) would likely involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-8-fluoro-4-(4-methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin
- 4-(4-Methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin bis(maleate)
Uniqueness
Compared to similar compounds, 2-Chloro-8-fluoro-4-(4-methylpiperazino)-4,5-dihydrothieno(2,3-b)-1-benzothiepin bis(maleate) may exhibit unique pharmacological properties due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
81223-57-6 |
|---|---|
Molecular Formula |
C25H26ClFN2O8S2 |
Molecular Weight |
601.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(2-chloro-8-fluoro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)-4-methylpiperazine |
InChI |
InChI=1S/C17H18ClFN2S2.2C4H4O4/c1-20-4-6-21(7-5-20)14-8-11-2-3-12(19)9-15(11)22-17-13(14)10-16(18)23-17;2*5-3(6)1-2-4(7)8/h2-3,9-10,14H,4-8H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
RCJCGRHAVPPHJW-LVEZLNDCSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2C3=C(SC4=C(C2)C=CC(=C4)F)SC(=C3)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(S4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


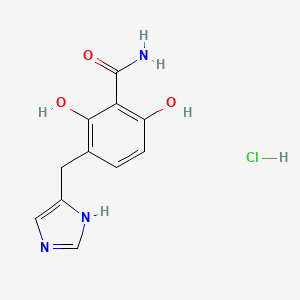
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12765383.png)
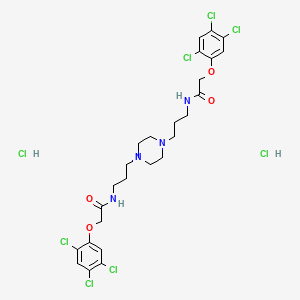
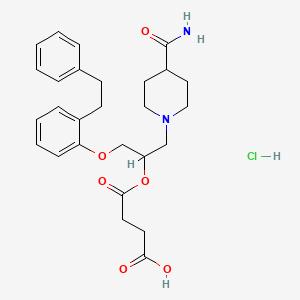

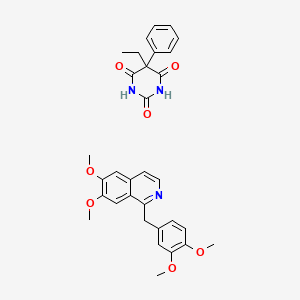
![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)
